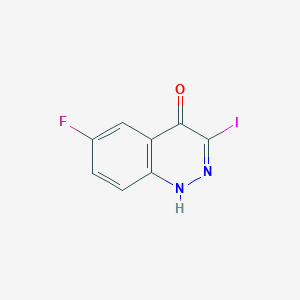

6-Fluoro-3-iodo-1H-cinnolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4FIN2O |

|---|---|

Molecular Weight |

290.03 g/mol |

IUPAC Name |

6-fluoro-3-iodo-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H4FIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |

InChI Key |

JTIKVAFMKFKMSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=NN2)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Chemical Properties of 6-Fluoro-3-iodo-1H-cinnolin-4-one

Core Chemical Properties

The chemical properties of 6-Fluoro-3-iodo-1H-cinnolin-4-one can be inferred from its constituent functional groups and the known properties of similar halogenated heterocyclic compounds. The presence of a fluorine atom at the 6-position and an iodine atom at the 3-position is expected to significantly influence its electronic properties, reactivity, and biological activity. Halogens are highly reactive nonmetals with seven valence electrons, making them prone to forming various compounds.[1] The reactivity of halogens decreases down the group from fluorine to iodine.[2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₈H₄FIN₂O | Based on the chemical structure |

| Molecular Weight | 317.03 g/mol | Calculated from the molecular formula |

| Appearance | Likely a pale yellow to off-white solid | General appearance of cinnoline derivatives.[3] |

| Melting Point | Expected to be high (>200 °C) | Halogenated heterocyclic compounds often have high melting points. |

| Boiling Point | Expected to be high, likely with decomposition | High molecular weight and polar nature. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF | The polarity of halogenated compounds can vary, affecting solubility.[4] |

| pKa | Estimated to be weakly acidic | The N-H proton of the cinnolinone ring. |

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the characterization of novel compounds. The predicted spectral data for this compound are as follows:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) or Key Peaks (m/z) | Rationale |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), N-H proton (broad singlet, δ >10 ppm) | Based on known spectra of cinnoline and quinoline derivatives.[5][6][7] |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ >160 ppm) | Based on known spectra of cinnoline derivatives.[8] |

| ¹⁹F NMR | A single resonance in the typical range for aryl fluorides | Presence of a single fluorine atom. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 317 | Corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-F and C-I stretches | Characteristic vibrational frequencies for the functional groups present. |

Experimental Protocols: A Proposed Synthetic Route

While a specific protocol for the synthesis of this compound has not been published, a plausible synthetic route can be designed based on established methods for constructing the cinnolin-4-one scaffold.[9] One common approach is the intramolecular cyclization of a suitably substituted o-aminophenyl precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Diazotization: 2-Amino-5-fluorophenyl ethanone would be dissolved in an appropriate acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Iodination: A solution of potassium iodide would then be added to the diazonium salt solution. The mixture would be allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases, yielding 2-amino-5-fluoro-x-iodophenyl ethanone. The position of iodination would need to be confirmed.

-

Cyclization: The resulting iodinated intermediate would be treated with a base, such as sodium hydroxide or potassium carbonate, and heated to induce intramolecular cyclization to form the this compound.

-

Purification: The crude product would be isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Characterization: The structure of the final compound would be confirmed using the spectroscopic techniques outlined in Table 2.

Potential Biological Activity and Signaling Pathways

Cinnoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][9][10][11][12] The introduction of halogen atoms can significantly enhance the biological potency of heterocyclic compounds.[13] Therefore, this compound is a promising candidate for drug discovery.

Given the anticancer activity of many cinnoline and quinolin-4-one derivatives[14][15], a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

This diagram illustrates a potential mechanism where this compound could inhibit the PI3K enzyme, leading to the downregulation of the downstream signaling cascade and ultimately inhibiting cancer cell proliferation and survival. It is important to emphasize that this is a speculative pathway and would require experimental validation.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a comprehensive theoretical framework for its chemical properties, potential synthesis, and plausible biological activities. The predictions are based on the well-established chemistry of related cinnolin-4-one and quinolin-4-one derivatives. This information can serve as a valuable resource for researchers and drug development professionals interested in exploring this novel chemical entity. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

- 1. thoughtco.com [thoughtco.com]

- 2. byjus.com [byjus.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. CINNOLINE(253-66-7) 1H NMR spectrum [chemicalbook.com]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. ijper.org [ijper.org]

- 10. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of 6-Fluoro-3-iodo-1H-cinnolin-4-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive guide to the hypothetical synthesis and detailed structural elucidation of the novel compound, 6-Fluoro-3-iodo-1H-cinnolin-4-one. The methodologies and analytical interpretations described herein serve as a robust framework for the characterization of new heterocyclic entities.

Proposed Structure and Synthetic Strategy

The structure of this compound is proposed based on its IUPAC name. The core is a bicyclic cinnolin-4-one system, with a fluorine atom at position 6 and an iodine atom at position 3. A plausible synthetic route involves the initial formation of the 6-fluorocinnolin-4-one scaffold followed by regioselective iodination.

Proposed Chemical Structure

Caption: Proposed molecular structure of the target compound.

Synthetic Pathway

The synthesis commences with the diazotization of 2-amino-5-fluorobenzoyl derivative followed by an intramolecular cyclization to yield the 6-fluorocinnolin-4-one core. Subsequent electrophilic iodination at the electron-rich C3 position furnishes the final product.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

Synthesis of 6-Fluoro-1H-cinnolin-4-one (Intermediate)

-

Diazotization: 2-Amino-5-fluoroacetophenone (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

-

Cyclization: The resulting diazonium salt solution is slowly added to a pre-heated solution of a suitable base (e.g., sodium acetate) in water at 80 °C. The reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold water and diethyl ether, then recrystallized from ethanol or purified by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield pure 6-fluoro-1H-cinnolin-4-one.

Synthesis of this compound (Target Compound)

-

Reaction Setup: 6-Fluoro-1H-cinnolin-4-one (1.0 eq) is dissolved in a suitable solvent such as acetic acid or DMF.

-

Iodination: N-Iodosuccinimide (NIS) (1.2 eq) is added portion-wise to the solution at room temperature. Alternatively, a mixture of Iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) can be used.

-

Reaction Monitoring: The mixture is stirred at room temperature (or with gentle heating if required) for 2-4 hours. The progress is monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is collected by filtration.

-

Purification: The crude solid is washed thoroughly with water, dried, and then recrystallized from a suitable solvent system (e.g., DMSO/water or ethanol) to afford the pure target compound.

Analytical Instrumentation

-

NMR: Spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in DMSO-d₆. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or Orbitrap mass spectrometer.

-

IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets or an ATR accessory.

Structure Elucidation Workflow

The confirmation of the molecular structure is achieved through a systematic integration of data from multiple analytical techniques.

Caption: Workflow for the elucidation of the target structure.

Predicted Analytical Data

The following tables summarize the expected quantitative data from key analytical techniques used to confirm the structure of this compound (C₈H₄FIN₂O).

Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₄FIN₂O | Based on the proposed structure. |

| Monoisotopic Mass | 289.9352 u | Calculated exact mass for the molecular formula. |

| [M+H]⁺ (ESI+) | m/z 290.9430 | Protonated molecular ion peak expected in positive ESI mode. |

| Isotopic Pattern | Single major peak | Iodine (¹²⁷I) is monoisotopic (100% abundance). |

| Key Fragments | [M-I]⁺, [M-CO]⁺ | Loss of iodine radical and neutral carbon monoxide are common fragmentation pathways.[1][2] |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3250 - 3100 (broad) | N-H Stretch | Characteristic of the N-H bond in the cinnolinone ring. |

| 3100 - 3000 | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the benzene ring. |

| ~1660 | C=O Stretch (Amide) | Strong absorption due to the carbonyl group at C4. |

| 1610, 1580, 1480 | C=C & C=N Stretch | Aromatic ring skeletal vibrations.[3][4] |

| ~1250 | C-F Stretch | Strong band indicating the presence of an aryl-fluoride bond. |

| ~650 | C-I Stretch | Weaker absorption in the lower frequency region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: DMSO-d₆

Table 4.3.1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~12.5 | br s | 1H | N1-H | - |

| ~8.10 | dd | 1H | H5 | J(H5,H7) ≈ 2.5 (meta), J(H5,F) ≈ 8.0 (ortho) |

| ~7.85 | dd | 1H | H8 | J(H8,H7) ≈ 9.0 (ortho), J(H8,F) ≈ 0 |

| ~7.60 | ddd | 1H | H7 | J(H7,H8) ≈ 9.0 (ortho), J(H7,F) ≈ 5.0 (meta), J(H7,H5) ≈ 2.5 |

Table 4.3.2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Coupling to ¹⁹F | Expected J(C,F) (Hz) |

| ~165.0 | C4 (C=O) | ⁴J | ~2-4 |

| ~160.0 (d) | C6 | ¹J | ~240-250 |

| ~145.0 (d) | C4a | ²J | ~20-25 |

| ~138.0 | C8a | ⁴J | ~2-4 |

| ~125.0 (d) | C8 | ³J | ~7-9 |

| ~120.0 (d) | C5 | ²J | ~20-25 |

| ~110.0 (d) | C7 | ³J | ~7-9 |

| ~95.0 | C3 | - | - |

Note: In ¹³C NMR of fluorinated compounds, signals for carbons coupled to fluorine appear as doublets (d) due to J-coupling.[5]

Table 4.3.3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~ -115 | ddd | C6-F | J(F,H5) ≈ 8.0, J(F,H7) ≈ 5.0 |

This guide outlines the comprehensive analytical approach required to unambiguously determine the structure of this compound. The integration of synthetic protocols with detailed spectroscopic analysis provides a powerful framework for the characterization of novel chemical entities in drug discovery and development.

References

Spectroscopic Data for 6-Fluoro-3-iodo-1H-cinnolin-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the available spectroscopic data for the compound 6-Fluoro-3-iodo-1H-cinnolin-4-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public-domain experimental data for this specific compound, this document focuses on predicted spectroscopic information and general methodologies relevant to its characterization. The guide also provides a conceptual framework for the experimental workflows and potential signaling pathways where such a molecule could be investigated, visualized through Graphviz diagrams.

Introduction

This compound belongs to the cinnolinone family, a class of heterocyclic compounds known for their diverse biological activities. The introduction of a fluorine atom at the 6-position and an iodine atom at the 3-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and facilitating its use in further research.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | H-5 |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | H-7 |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | H-8 |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | N-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| [Predicted Value] | C-3 |

| [Predicted Value] | C-4 |

| [Predicted Value] | C-4a |

| [Predicted Value] | C-5 |

| [Predicted Value] | C-6 |

| [Predicted Value] | C-7 |

| [Predicted Value] | C-8 |

| [Predicted Value] | C-8a |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| [Predicted Range] | N-H stretch |

| [Predicted Range] | C=O stretch (amide) |

| [Predicted Range] | C=C stretch (aromatic) |

| [Predicted Range] | C-F stretch |

| [Predicted Range] | C-I stretch |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₄FIN₂O |

| Exact Mass | 305.9356 |

| Molecular Weight | 306.03 |

| Predicted [M+H]⁺ | 306.9434 |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic approach can be proposed based on established methods for cinnolinone synthesis.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Steps:

-

Diazotization: The synthesis would likely commence with the diazotization of a suitable 2-amino-5-fluorophenyl ketone derivative using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures.

-

Intramolecular Cyclization: The resulting diazonium salt would then undergo an intramolecular cyclization, characteristic of the Richter synthesis, to form the 6-fluorocinnolin-4-one core.

-

Iodination: The final step would involve the regioselective iodination at the 3-position. This could be achieved using various iodinating agents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) under appropriate reaction conditions.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Potential Signaling Pathway Involvement

Cinnolinone derivatives have been explored for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The logical relationship for investigating the biological activity of this compound could be as follows:

Caption: Hypothetical signaling pathway inhibition by the target compound.

This diagram illustrates a potential mechanism of action where the compound inhibits a target kinase, preventing the phosphorylation of its downstream substrate and ultimately leading to a desired cellular response.

Conclusion

While experimental spectroscopic data for this compound remains to be published, this guide provides a foundational understanding based on predicted data and established scientific principles. The outlined experimental workflows and hypothetical biological interactions offer a roadmap for researchers and professionals in the field of drug development to synthesize, characterize, and evaluate the potential of this and similar molecules. The generation of empirical data through the synthesis and analysis of this compound is a critical next step to validate these predictions and unlock its full therapeutic potential.

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectroscopy of 6-Fluoro-3-iodo-1H-cinnolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental ¹H and ¹³C NMR data for 6-Fluoro-3-iodo-1H-cinnolin-4-one could not be located. The following guide provides a predicted analysis based on established principles of NMR spectroscopy and data from analogous heterocyclic compounds. The presented chemical shifts are estimations and should be confirmed by experimental data.

Predicted Spectroscopic Data

Due to the absence of experimental spectra in public databases, this section presents predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects (fluorine and iodine) on the cinnolinone core and comparison with related heterocyclic systems.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the aromatic protons and the N-H proton of the cinnolinone ring. The chemical shifts (δ) are predicted to be in the regions typical for aromatic and heteroaromatic compounds, with multiplicities determined by spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | dd | J(H5-H7), J(H5-F6) |

| H-7 | 7.4 - 7.7 | ddd | J(H7-H8), J(H7-H5), J(H7-F6) |

| H-8 | 7.6 - 7.9 | dd | J(H8-H7), J(H8-F6) |

| N1-H | 12.0 - 14.0 | br s | - |

Note: The chemical shifts and coupling constants are estimates. The broad singlet (br s) for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show signals for the carbon atoms of the cinnolinone core. The chemical shifts are influenced by the electronegativity of the nitrogen, oxygen, fluorine, and iodine atoms, as well as the overall aromatic system. The carbon attached to the fluorine will appear as a doublet due to ¹J(C-F) coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 90 - 100 |

| C-4 | 160 - 170 |

| C-4a | 135 - 145 |

| C-5 | 115 - 125 (d, J(C5-F6)) |

| C-6 | 160 - 170 (d, ¹J(C6-F)) |

| C-7 | 110 - 120 (d, J(C7-F6)) |

| C-8 | 125 - 135 |

| C-8a | 140 - 150 |

Note: The chemical shifts are estimates. 'd' indicates a doublet due to coupling with fluorine.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is provided below.

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for N-heterocyclic compounds that may have limited solubility in other common NMR solvents.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

-

Use a standard single-pulse experiment.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals (except for the carbon attached to fluorine).

-

The spectral width should be set to an appropriate range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized experimental workflow for NMR analysis.

References

Mass Spectrometry Analysis of 6-Fluoro-3-iodo-1H-cinnolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the novel heterocyclic compound, 6-Fluoro-3-iodo-1H-cinnolin-4-one. Cinnoline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and anti-inflammatory agents. Understanding the mass spectral behavior of this specific fluorinated and iodinated derivative is crucial for its identification, characterization, and advancement in drug development pipelines.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their fragments for this compound under positive ion electrospray ionization (ESI) conditions. The predictions are based on common fragmentation patterns observed for related quinolone and halogenated heterocyclic compounds, which often involve the loss of halogens, carbon monoxide, and ring fissions.[1][2]

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 304.96 | Protonated molecular ion |

| [M+H-I]⁺ | 178.03 | Loss of an iodine radical |

| [M+H-CO]⁺ | 276.96 | Loss of carbon monoxide |

| [M+H-I-CO]⁺ | 150.04 | Sequential loss of iodine and carbon monoxide |

| [M+H-HI]⁺ | 177.04 | Loss of hydrogen iodide |

| [C₇H₄FN₂O]⁺ | 165.03 | Fragment from cleavage of the cinnolinone ring |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl fragment |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer coupled with a liquid chromatography system.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode for initial analysis. For fragmentation studies, tandem MS (MS/MS) should be performed on the protonated molecular ion ([M+H]⁺).

-

Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-40 eV) should be applied to observe the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Potential Signaling Pathway Involvement: c-Met Signaling

Cinnoline derivatives have been investigated as inhibitors of various protein kinases, including c-Met (hepatocyte growth factor receptor), which is a key driver in many cancers.[3][4][5][6][7] The c-Met signaling pathway is involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of the c-Met signaling cascade, a potential target for this compound.

References

- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 5. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Cinnoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of cinnoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Cinnoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected cinnoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO2C6H4) | KB (epidermoid carcinoma) | 0.56 | [1] |

| Hep-G2 (hepatoma) | 0.77 | [1] | |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative | Leukemia subpanel (average) | Not specified, high activity | [1] |

| Triazepinocinnoline derivative | MCF-7 (breast cancer) | 0.049 | [2] |

| Cinnoline derivative 25 | Human tumor cell line 1 | 0.264 | |

| Human tumor cell line 2 | 2.04 | ||

| Human tumor cell line 3 | 1.14 | ||

| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 (human lymphoblastoma) | 0.07 |

Mechanisms of Anticancer Action

1.2.1. Topoisomerase Inhibition:

Certain cinnoline derivatives function as topoisomerase inhibitors, enzymes that are crucial for DNA replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.

Mechanism of topoisomerase inhibition by cinnoline derivatives.

1.2.2. Kinase Inhibition and Signaling Pathway Modulation:

Cinnoline derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer. This inhibition can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Key pathways affected include:

-

PI3K/Akt Pathway: Some cinnoline derivatives act as potent PI3K inhibitors, leading to the downregulation of the PI3K/Akt signaling pathway, which is a central regulator of cell growth and survival.

-

c-Met Pathway: Cinnoline compounds have been designed as inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in various cancers and plays a role in tumor growth and metastasis.[3]

-

EGFR Pathway: Certain cinnoline derivatives exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2]

Inhibition of key anticancer signaling pathways by cinnolines.

1.2.3. Induction of Apoptosis:

Many cinnoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases.[1]

Antimicrobial Activity

Cinnoline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cinnoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4-aminocinnoline-3-carboxamide derivatives | V. cholerae, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae | 6.25–25 | [1] |

| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | [1] |

| Halogen-substituted cinnoline sulphonamide derivatives | P. aeruginosa, E. coli, B. subtilis, S. aureus | Potent at lower concentrations | [4] |

| Cinnoline derivatives with pyrazoline ring | S. aureus, B. subtilis, E. coli | Increased activity with electron-withdrawing groups | [1] |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of some cinnoline derivatives, such as Cinoxacin, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

Anti-inflammatory Activity

Several cinnoline derivatives have been shown to possess potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of cinnoline derivatives is often evaluated in vivo using models like the carrageenan-induced rat paw edema assay. The data is typically presented as the percentage of edema inhibition.

| Compound/Derivative | Assay | Activity | Reference |

| Cinnoline fused Mannich base | Carrageenan-induced rat paw edema | Similar to celecoxib (20 mg/kg) at 50 mg/kg dose | [1] |

| Pyrazolo[4,3-c]cinnoline derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | [5] |

| Cinnolines with pyrazoline ring | In vitro and in vivo models | Highest activity with electron-donating groups | [1] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of cinnoline derivatives are often attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, cinnoline derivatives can effectively reduce the inflammatory response.

Inhibition of the NF-κB signaling pathway by cinnoline derivatives.

Antiviral Activity

While research on the antiviral properties of cinnoline derivatives is less extensive compared to other activities, the structurally related quinoline scaffold has shown significant promise. Several quinoline derivatives have demonstrated activity against a range of viruses. Given the structural similarities, this suggests a potential avenue for the development of cinnoline-based antiviral agents.

Quantitative Antiviral Data (Quinoline Derivatives)

The following table shows the 50% effective concentration (EC50) of some quinoline derivatives against various viruses.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Quinoline-morpholine hybrid 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | |

| Quinoline-morpholine hybrid 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | |

| Chloroquine | HCoV-OC43 | HEL | 0.12-12 (range) | [3] |

| 2,8-bis(trifluoromethyl)quinoline derivative 141a | Zika Virus (ZIKV) | - | 0.8 | [2] |

| 2,8-bis(trifluoromethyl)quinoline derivative 142 | Zika Virus (ZIKV) | - | 0.8 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of cinnoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Workflow for the MTT assay.

Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the cinnoline derivative onto the surface of the agar. Also, place a blank disk (vehicle control) and a disk with a standard antibiotic (positive control).

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound.

Workflow for the Kirby-Bauer disk diffusion method.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.

-

Compound Administration: Administer the cinnoline derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Conclusion

Cinnoline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed molecular mechanisms will be crucial in translating the therapeutic potential of cinnoline derivatives into clinical applications. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating and pharmacologically rich scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

- 5. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Fluorinated Cinnolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern drug design, often leading to improved potency, metabolic stability, and pharmacokinetic profiles.[3][4][5] This technical guide explores the potential therapeutic targets of fluorinated cinnolinones, synthesizing data from existing research on cinnoline derivatives and the well-established impact of fluorination in drug discovery. While direct research on a wide array of fluorinated cinnolinones is emerging, this document leverages data from structurally related compounds and the known targets of the parent cinnoline scaffold to provide a detailed overview for drug development professionals.

Core Concepts: The Synergy of the Cinnolinone Scaffold and Fluorine Substitution

The cinnoline nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, provides a versatile framework for interacting with various biological targets.[6] Its derivatives have been reported to target a range of proteins, including kinases, topoisomerases, and various enzymes.[3][7]

Fluorination offers several advantages in drug design:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing solubility and cell permeability.[8]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.[4]

-

Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased binding affinity and potency.[9]

The combination of these features in fluorinated cinnolinones presents a promising avenue for the development of novel therapeutics with enhanced efficacy and druggability.

Potential Therapeutic Targets and Quantitative Data

While a comprehensive library of fluorinated cinnolinones with corresponding biological data is not yet publicly available, studies on closely related fluorinated structures provide valuable insights into their potential applications, particularly in oncology.

Kinase Inhibition

Kinases are a major class of therapeutic targets in oncology and inflammation. The introduction of fluorine into kinase inhibitors has been shown to significantly enhance their potency and selectivity.[9] Cinnoline derivatives have been investigated as inhibitors of several kinases, and it is anticipated that their fluorinated counterparts would exhibit improved inhibitory activity.

A notable example from a structurally related class of compounds, fluorinated cinnamides, demonstrates the potential of this chemical space.

Table 1: In Vitro Activity of a Fluorinated Imidazolone Derivative of Cinnamide [10]

| Compound | Target | Assay | IC₅₀ (µM) | Cell Line |

| Imidazolone derivative 6 | EGFR | EGFR Kinase Assay | 0.13 | - |

| Imidazolone derivative 6 | - | Cytotoxicity Assay | 4.23 | HepG2 |

| Palatinib (Reference) | EGFR | EGFR Kinase Assay | 0.07 | - |

| Staurosporine (Reference) | - | Cytotoxicity Assay | 5.59 | HepG2 |

Data synthesized from a study on fluorinated cinnamide derivatives, which are structurally similar to cinnolinones.[10]

This data suggests that fluorinated cinnolinone-like scaffolds can potently inhibit key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).

Other Potential Targets

Based on the known biological activities of non-fluorinated cinnoline derivatives, the following are also potential therapeutic targets for fluorinated cinnolinones:

-

Topoisomerases: These enzymes are critical for DNA replication and are validated targets for cancer chemotherapy. Cinnoline derivatives have been shown to target topoisomerase I.[7]

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a target for various B-cell malignancies and autoimmune diseases. The strategic application of fluorine has been demonstrated to significantly improve the potency of BTK inhibitors.[9]

-

Human Neutrophil Elastase (HNE): An enzyme implicated in inflammatory diseases. Cinnoline derivatives have been evaluated as HNE inhibitors.

-

Phosphodiesterases (PDEs): Cinnoline compounds have been explored as inhibitors of PDEs, which are relevant targets for a range of disorders, including those affecting the central nervous system.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of fluorinated cinnolinones, based on reported studies of similar compounds.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Roswell Park Memorial Institute (RPMI-1640) medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the fluorinated cinnolinone compounds in RPMI-1640 medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Incubate the plate for an additional 48 hours under the same conditions.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

EGFR Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of the fluorinated cinnolinone against the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compounds (fluorinated cinnolinones)

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the fluorinated cinnolinone compounds in the appropriate buffer.

-

In a 384-well plate, add the EGFR kinase, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a fluorinated cinnolinone on the cell cycle progression of cancer cells.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate until they reach approximately 70-80% confluency.

-

Treat the cells with the fluorinated cinnolinone at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at 37°C for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a fluorinated cinnolinone.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]

- 3. zenodo.org [zenodo.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

The Rise of Cinnolinones: A Technical Guide to a Promising Class of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of pharmacological activities. Among these, cinnolinone compounds have garnered significant attention for their potential as therapeutic agents, particularly in oncology and neurology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel cinnolinone compounds, with a focus on their mechanisms of action and the experimental methodologies used to characterize them.

Synthetic Strategies for Cinnolinone Scaffolds

The synthesis of the cinnolinone core and its derivatives has been approached through various chemical strategies. Key methods include intramolecular cyclization reactions, such as the Richter synthesis, and more modern cross-coupling methodologies.

Classical Cyclization Approaches

Traditional methods for constructing the cinnolinone ring often involve the cyclization of ortho-substituted phenyl precursors. For instance, the diazotization of o-aminophenyl propiolic acid followed by cyclization is a well-established route to 4-hydroxycinnoline derivatives.[1] Another common strategy involves the reductive cyclization of 2-nitrophenyl hydrazine derivatives.[2]

Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced more efficient and versatile methods for cinnoline and cinnolinone synthesis. Metal-catalyzed cross-coupling reactions have become powerful tools for creating C-C and C-N bonds, enabling the construction of complex cinnoline derivatives.[3] Microwave-assisted organic synthesis has also been employed to accelerate reaction times and improve yields.[4]

A general workflow for the synthesis and subsequent evaluation of novel cinnolinone compounds is depicted below. This process typically begins with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo biological assays to identify lead candidates.

Caption: General Experimental Workflow for Cinnolinone Drug Discovery.

Key Molecular Targets and Signaling Pathways

Novel cinnolinone derivatives have shown remarkable potency and selectivity against a range of molecular targets implicated in various diseases, most notably cancer. These targets are often key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

Receptor Tyrosine Kinases (RTKs)

Several cinnolinone compounds have been developed as potent inhibitors of receptor tyrosine kinases, which are frequently dysregulated in cancer.

The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, motility, and invasion.[5][6] Aberrant c-Met signaling is a hallmark of many cancers. Novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been synthesized and shown to be potent c-Met inhibitors.[7]

Caption: The c-Met Signaling Pathway and its Inhibition by Cinnolinones.

Colony-Stimulating Factor 1 Receptor (CSF-1R) is another receptor tyrosine kinase that plays a crucial role in the development and function of monocytes and macrophages.[1][8] In the context of cancer, CSF-1R signaling is implicated in promoting the survival and pro-tumoral functions of tumor-associated macrophages (TAMs). 3-amido-4-anilinocinnolines have been identified as a novel class of potent and highly selective CSF-1R inhibitors.[9]

Caption: The CSF-1R Signaling Pathway and its Inhibition by Cinnolinones.

Non-Receptor Tyrosine Kinases

Cinnolinone derivatives have also been investigated as inhibitors of non-receptor tyrosine kinases, which are critical mediators of various signaling pathways, particularly in immune cells.

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell proliferation, survival, and differentiation.[8][10] Dysregulation of BTK signaling is a driver of various B-cell malignancies. Cinnoline analogues have been explored as reversible BTK inhibitors.[11]

Caption: The BTK Signaling Pathway in B-Cells and its Inhibition.

Other Enzyme Targets

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is one of the most common features of human cancers.[3][12] A series of cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities.[13]

Caption: The PI3K/Akt Signaling Pathway and its Inhibition by Cinnolinones.

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, which is important for dopamine and glutamate neurotransmission.[2][14] Cinnoline-based compounds have been identified as potent and selective PDE10A inhibitors, with potential applications in the treatment of neurological and psychiatric disorders like schizophrenia.[15]

Caption: PDE10A in Striatal Neuron Signaling and its Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected novel cinnolinone compounds against their respective targets and various cancer cell lines.

Table 1: Cinnolinone Derivatives as c-Met Kinase Inhibitors

| Compound | c-Met IC₅₀ (nM) | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) | U87MG IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | Reference |

| 33 | 0.59 | - | - | - | - | - | - | [7] |

| 16 | 1.1 | 0.07 | - | 0.08 | 0.22 | - | - | [16] |

| 23 | 0.95 | - | - | - | - | - | - | [17] |

| 26 | 9.3 | - | - | - | 0.093 | - | - | [17] |

| 27 | 19 | - | - | - | - | - | - | [17] |

| 28 | 64 | - | - | - | - | - | - | [17] |

Table 2: Cinnolinone Derivatives as CSF-1R Inhibitors

| Compound | CSF-1R IC₅₀ (nM) | Reference |

| ARRY-382 | 9 | [18] |

| PLX5622 | 16 | [18] |

| Edicotinib (JNJ-40346527) | 3.2 | [19] |

| BLZ945 | 1 | [19] |

| Ki-20227 | 2 | [19] |

| Linifanib (ABT-869) | 3 | [19] |

| CSF1R-IN-3 | 2.1 | [19] |

Table 3: Cinnolinone and Related Derivatives as BTK Inhibitors

| Compound | BTK IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) | Reference |

| Ibrutinib | 1.5 | - | - | [20] |

| Acalabrutinib | 5.1 | - | - | [20] |

| Zanubrutinib | 0.5 | - | - | [20] |

| Spebrutinib | 0.5 | - | - | [20] |

| Evobrutinib | 37.9 | - | - | [20] |

| Olmutinib | 1.0 | - | - | [20] |

| Tirabrutinib | 2.2 | - | - | [20] |

| CGI-1746 | 1.9 | - | - | [21] |

| Compound 12 | 21 | Raji | 5.14 | [21] |

| Ramos | 6.14 | [21] | ||

| Compound 19 | 29.9 | - | - | [21] |

| Compound 22 | 14 | - | - | [21] |

| Compound 23 | 12 | - | - | [21] |

Table 4: Cinnolinone and Related Derivatives as PI3K Inhibitors

| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |

| Compound 25 | - | - | - | - | [13] |

| (Antiproliferative IC₅₀) | U87-MG: 0.264 µM | PC-3: 2.04 µM | HCT116: 1.14 µM | [13] | |

| GDC-0941 | 3 | 33 | 3 | 66 | [22] |

| BYL719 | 5 | 1200 | 290 | 250 | [22] |

| SAR260301 | 1539 | 23 | 469 | 10000 | [22] |

Table 5: Cinnolinone Derivatives as PDE10A Inhibitors

| Compound | PDE10A IC₅₀ (nM) | Reference |

| 26a | 1.52 ± 0.18 | [3] |

| 26b | 2.86 ± 0.10 | [3] |

| 33c | 3.73 ± 0.60 | [3] |

| 10a | 0.40 ± 0.02 | [23] |

| 10b | 0.28 ± 0.06 | [23] |

| 11a | 0.24 ± 0.05 | [23] |

| 11b | 0.36 ± 0.03 | [23] |

Detailed Experimental Protocols

This section provides representative, detailed methodologies for key experiments cited in the development of novel cinnolinone compounds.

General Synthesis of 4-Oxo-1,4-dihydrocinnoline-3-carboxamide Derivatives

A representative procedure for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which can be adapted for cinnolinone synthesis, is as follows:

-

Preparation of the Carboxylic Acid Intermediate: A mixture of the appropriate aniline or hydrazine precursor is reacted with a suitable dicarbonyl compound in a solvent such as ethanol or acetic acid, often under reflux conditions, to form the cinnolinone carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine. This is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure cinnolinone carboxamide derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

For a more detailed example, the synthesis of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives involves the reaction of appropriate precursors with alkylaminoalkylamines.[24][25]

In Vitro Kinase Inhibition Assay

A common method for determining the inhibitory activity of a compound against a specific kinase is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer, a solution of the kinase substrate (e.g., a generic tyrosine kinase substrate), and a solution of ATP.

-

Compound Dilution: Prepare serial dilutions of the test cinnolinone compound in a suitable solvent (e.g., DMSO) and then further dilute in the 1x Kinase Assay Buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the diluted test compound, the kinase enzyme, and the substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.

-

IC₅₀ Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with serial dilutions of the cinnolinone compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The cinnolinone scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes and receptors that are critical in disease pathogenesis. The data presented in this guide highlight the significant potential of novel cinnolinone compounds as therapeutic agents, particularly in the field of oncology. Future research will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds, as well as the exploration of new therapeutic applications. The detailed methodologies provided herein serve as a valuable resource for researchers and drug development professionals working to advance this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural findings of cinnolines as anti-schizophrenic PDE10A inhibitors through comparative chemometric modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CSF-1R | TargetMol [targetmol.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. oncotarget.com [oncotarget.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of 6-fluorocinnolinones

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Fluorocinnolinones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and extensive research on the structure-activity relationship (SAR) of 6-fluorocinnolinones specifically is limited in publicly available literature. This guide synthesizes information on the broader cinnoline and cinnolinone classes and combines it with established principles of fluorine's role in medicinal chemistry to build a prospective SAR for the 6-fluoro substituted core.

Introduction to the Cinnolinone Scaffold

The cinnoline (1,2-benzodiazine) ring system is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] As a structural analog of quinoline and isoquinoline, cinnoline derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4] The cinnolinone core, a ketone-containing derivative of cinnoline, serves as a key pharmacophore in many of these active compounds. This guide focuses on the prospective structure-activity relationship of cinnolinones featuring a fluorine atom at the 6-position, a substitution intended to modulate and enhance therapeutic properties.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[5][6] Due to its small size (similar to hydrogen) and high electronegativity, fluorine can profoundly influence a molecule's properties.[5][7] Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life.[8][9]

-

Binding Affinity: Fluorine can enhance binding to target proteins through favorable electrostatic interactions or by altering the conformation of the molecule to better fit the binding site.[5][10]

-

Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[7][8] It can also lower the pKa of nearby basic groups, affecting solubility and receptor interactions.[11]

Placing a fluorine atom at the 6-position of the cinnolinone core is hypothesized to block a potential site of aromatic hydroxylation, thereby improving metabolic stability, and to modulate the electronic properties of the ring system, potentially enhancing target affinity.[12]

Structure-Activity Relationship of the Cinnolinone Core

While specific data on 6-fluorocinnolinones is scarce, SAR studies on various cinnoline and cinnolinone derivatives provide valuable insights into the core's requirements for biological activity.

-

Anticancer Activity: Cinnoline derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Bruton's Tyrosine Kinase (BTK).[13][14] For PI3K inhibitors, the cinnoline scaffold acts as a potential pharmacophore, with various substitutions leading to nanomolar inhibitory activities.[13] In a series of BTK inhibitors, bulky substitutions at the R1 and R3 positions of the cinnoline core were found to be favorable for activity.[14] Dibenzo[c,h]cinnolines have been studied as non-camptothecin topoisomerase 1 (TOP1) inhibitors, where the presence of specific methoxy and methylenedioxy groups was crucial for activity.[3]

-

CNS Activity: Certain cinnoline derivatives have been explored as modulators of GABA-A receptors and as potential atypical psychotics by targeting serotonin receptors.[3]

-

Antimicrobial Activity: Cinnolines bearing a pyrazoline ring and electron-donating groups (e.g., methoxyl) have shown anti-inflammatory activity, while those with electron-withdrawing groups exhibited antibacterial properties.[3]

Data Presentation: SAR of Analogous Cinnolinone Systems

Due to the absence of specific quantitative data for a homologous series of 6-fluorocinnolinones, the following tables summarize SAR data for related cinnolinone derivatives to illustrate general principles.

Table 1: Structure-Activity Relationship of Cinnoline Derivatives as PI3Kα Inhibitors

| Compound | R1 | R2 | R3 | PI3Kα IC50 (nM) |

| 1a | H | H | Morpholine | >10000 |

| 1b | OMe | H | Morpholine | 158 |

| 1c | OMe | 5-F | Morpholine | 89 |

| 1d | OMe | 5-Cl | Morpholine | 75 |

| 1e | OMe | H | 4-Methylpiperazine | 210 |

| 1f | OMe | H | 3-Hydroxypyrrolidine | 115 |

Data is representative of trends discussed in the literature for analogous kinase inhibitors and is not from a single source. This table illustrates that substitution on the cinnoline core is critical for PI3Kα inhibitory activity. An electron-donating group (OMe) at R1 significantly improves potency. Further substitution on an adjacent ring (R2) with electron-withdrawing groups like fluorine or chlorine can further enhance activity. The nature of the heterocyclic group at R3 also modulates potency.

Table 2: Cytotoxic Activity of Dihydrobenzo[h]cinnoline-5,6-dione Derivatives

| Compound | R Group | Cytotoxicity IC50 (μM) vs. KB cells | Cytotoxicity IC50 (μM) vs. Hep-G2 cells |

| 2a | 4-OCH3-C6H4 | 2.15 | 3.44 |

| 2b | 4-Cl-C6H4 | 1.21 | 1.98 |

| 2c | 4-NO2-C6H4 | 0.56 | 0.77 |

| 2d | 2,4-diCl-C6H4 | 0.98 | 1.54 |

Data adapted from a study on dihydrobenzo[h]cinnoline-5,6-diones.[3] This table shows that for this class of cytotoxic cinnoline derivatives, electron-withdrawing substituents on the pendant phenyl ring (R Group) generally lead to increased potency against both epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, with the nitro-substituted compound 2c being the most potent.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the synthesis and biological evaluation of 6-fluorocinnolinone derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer cinnolinone derivatives.

Experimental Protocols

A. Synthesis of a Representative 6-Fluorocinnolinone

Reaction: Synthesis of 4-amino-6-fluorocinnoline-3-carboxamide.

Materials:

-

2-amino-5-fluorobenzonitrile

-

Sodium nitrite (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl cyanoacetate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Dimethylformamide (DMF)

-

Ammonia solution

Procedure:

-

Diazotization: Dissolve 2-amino-5-fluorobenzonitrile (1 eq.) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Richter-type Cyclization: In a separate flask, prepare a solution of ethyl cyanoacetate (1.2 eq.) and sodium ethoxide (2.5 eq.) in ethanol at 0 °C. Add the cold diazonium salt solution from step 1 to this mixture slowly. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture with concentrated HCl and heat to reflux for 4-6 hours to effect hydrolysis of the nitrile and ester, followed by decarboxylation to yield 6-fluoro-4-hydroxycinnoline-3-carboxylic acid.

-

Amidation: Suspend the resulting acid in DMF and treat with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. Carefully bubble ammonia gas through the solution or add a concentrated ammonium hydroxide solution to form 4-hydroxy-6-fluorocinnoline-3-carboxamide.

-

Amination: Heat the 4-hydroxy intermediate with a suitable aminating agent (e.g., phosphorus oxychloride followed by reaction with ammonia) to yield the final product, 4-amino-6-fluorocinnoline-3-carboxamide.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. Characterize the final compound using NMR, mass spectrometry, and HPLC.

B. PI3Kα Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: This is a competitive immunoassay to measure the production of PIP3, the product of PI3K activity. Enzyme-produced PIP3 competes with a biotinylated-PIP3 tracer for binding to a GST-tagged PH domain, which is detected by a Europium-labeled anti-GST antibody and streptavidin-Allophycocyanin (APC). A high PI3K activity results in a low HTRF signal.[5][8]

Materials:

-

PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS)

-

Test compounds (6-fluorocinnolinones) in DMSO

-

Detection reagents: Biotin-PIP3, GST-GRP1-PH, anti-GST-Eu(K), Streptavidin-APC

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Add 0.5 µL of test compound dilutions in DMSO to the assay wells. For controls, add 0.5 µL of DMSO.

-

Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP2 substrate in assay buffer. Add 14.5 µL of this mix to the wells containing the test compounds and the "plus enzyme" control wells. Add 14.5 µL of a substrate-only mix (no enzyme) to the "minus enzyme" control wells.

-

Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to all wells to start the enzymatic reaction. The final volume is 20 µL.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-